(1Z)-N'-Cyclohexyl-2,2-dimethylpropanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-c-C6H11-N’-tert-butylcarbodiimide is a chemical compound known for its utility in various organic synthesis reactions. It is characterized by its unique structure, which includes a cyclohexyl group (C6H11) and a tert-butyl group attached to a carbodiimide functional group. This compound is often used as a reagent in organic chemistry due to its ability to facilitate the formation of amides, ureas, and other nitrogen-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-c-C6H11-N’-tert-butylcarbodiimide typically involves the reaction of cyclohexylamine with tert-butyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction can be represented as follows:
Cyclohexylamine+tert-Butyl isocyanate→N-c-C6H11-N’-tert-butylcarbodiimide
Industrial Production Methods
In industrial settings, the production of N-c-C6H11-N’-tert-butylcarbodiimide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-c-C6H11-N’-tert-butylcarbodiimide undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted carbodiimides.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as amines and alcohols.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with N-c-C6H11-N’-tert-butylcarbodiimide include amines, alcohols, and acids. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures. Solvents such as dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.
Major Products Formed
The major products formed from reactions involving N-c-C6H11-N’-tert-butylcarbodiimide include:
Amides: Formed by the reaction with amines.
Ureas: Formed by the reaction with primary or secondary amines.
Heterocycles: Formed through cyclization reactions.
Scientific Research Applications
N-c-C6H11-N’-tert-butylcarbodiimide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent for the synthesis of various nitrogen-containing compounds.
Medicinal Chemistry: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Polymer Chemistry: It is used in the preparation of polymers and copolymers with specific properties.
Bioconjugation: It is utilized in the modification of biomolecules for research in biochemistry and molecular biology.
Mechanism of Action
The mechanism of action of N-c-C6H11-N’-tert-butylcarbodiimide involves the activation of the carbodiimide functional group, which facilitates nucleophilic attack by amines or alcohols. This leads to the formation of stable intermediates that can undergo further reactions to yield the desired products. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the carbodiimide group.
Comparison with Similar Compounds
Similar Compounds
N,N’-Diisopropylcarbodiimide: Similar in structure but with isopropyl groups instead of cyclohexyl and tert-butyl groups.
N,N’-Dicyclohexylcarbodiimide: Contains two cyclohexyl groups and is commonly used in peptide synthesis.
N,N’-Di-tert-butylcarbodiimide: Contains two tert-butyl groups and is used in various organic reactions.
Uniqueness
N-c-C6H11-N’-tert-butylcarbodiimide is unique due to its combination of a cyclohexyl group and a tert-butyl group, which imparts specific steric and electronic properties. These properties make it particularly useful in reactions where selective activation of the carbodiimide group is required.
Properties
CAS No. |
1202-53-5 |
---|---|
Molecular Formula |
C11H22N2 |
Molecular Weight |
182.31 g/mol |
IUPAC Name |
N'-cyclohexyl-2,2-dimethylpropanimidamide |
InChI |
InChI=1S/C11H22N2/c1-11(2,3)10(12)13-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3,(H2,12,13) |
InChI Key |
BJNSPEHPFGSWRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=NC1CCCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.